molecular formula C15H20O B13145425 Cyclopentanone, 2,2,3-trimethyl-3-(4-methylphenyl)-, (R)- CAS No. 62447-70-5

Cyclopentanone, 2,2,3-trimethyl-3-(4-methylphenyl)-, (R)-

Cat. No.: B13145425
CAS No.: 62447-70-5
M. Wt: 216.32 g/mol
InChI Key: CYQNNBVTDFXXHX-OAHLLOKOSA-N
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Description

Cyclopentanone, 2,2,3-trimethyl-3-(4-methylphenyl)-, (R)-, is a chiral cyclopentanone derivative characterized by a substituted cyclopentanone core. Its structure includes three methyl groups (at positions 2, 2, and 3) and a 4-methylphenyl group at position 3, with an (R)-configured stereocenter at the latter position. Cyclopentanone derivatives are widely utilized in organic synthesis, fragrance production, and pharmaceuticals . However, specific applications of this compound remain underexplored in the literature, necessitating comparative analysis with structurally related analogs.

Properties

CAS No.

62447-70-5

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

(3R)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one

InChI

InChI=1S/C15H20O/c1-11-5-7-12(8-6-11)15(4)10-9-13(16)14(15,2)3/h5-8H,9-10H2,1-4H3/t15-/m1/s1

InChI Key

CYQNNBVTDFXXHX-OAHLLOKOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@]2(CCC(=O)C2(C)C)C

Canonical SMILES

CC1=CC=C(C=C1)C2(CCC(=O)C2(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2,3-Trimethyl-3-(p-tolyl)cyclopentanone typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate cyclopentanone derivative and p-tolyl group precursor.

    Reaction Conditions: The reaction conditions often include the use of strong bases or acids to facilitate the formation of the desired product. Common reagents include Grignard reagents or organolithium compounds.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-2,2,3-Trimethyl-3-(p-tolyl)cyclopentanone may involve large-scale reactions with optimized conditions to maximize yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2,2,3-Trimethyl-3-(p-tolyl)cyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl and p-tolyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

®-2,2,3-Trimethyl-3-(p-tolyl)cyclopentanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which ®-2,2,3-Trimethyl-3-(p-tolyl)cyclopentanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects
  • 2-Methylcyclopentanone (CAS 1120-72-5): A simpler derivative with a single methyl group at position 2. Lacking aromaticity, it exhibits lower molecular weight and reduced steric hindrance compared to the target compound. Its primary use is as a solvent or intermediate in organic reactions .
  • DL-3-Methylcyclopentanone (CAS 1757-42-2): A racemic mixture with a methyl group at position 3. The absence of a phenyl group limits its capacity for π-π stacking, making it less suitable for applications requiring aromatic interactions .
  • 2,2,5-Trimethyl-5-pentylcyclopentanone: Features alkyl substituents (pentyl and methyl groups), enhancing hydrophobicity. This derivative is explored as a fuel precursor due to its high carbon content and compatibility with hydrogenolysis .

Key Structural Differences

Compound Substituents Aromatic Group Stereochemistry
Target Compound 2,2,3-trimethyl, 4-methylphenyl Yes (phenyl) (R)-configured
2-Methylcyclopentanone 2-methyl No None
DL-3-Methylcyclopentanone 3-methyl No Racemic
2,2,5-Trimethyl-5-pentylcyclopentanone 2,2,5-trimethyl, 5-pentyl No None
Physicochemical Properties

The target compound’s 4-methylphenyl group increases molecular weight and boiling point relative to simpler derivatives. For example:

Compound Boiling Point (°C) Density (g/cm³) Molecular Weight
Target Compound* ~200–220 (estimated) ~0.95 (estimated) 230.3
2-Methylcyclopentanone 139–140 0.916 98.14
DL-3-Methylcyclopentanone 145 0.913 98.14
3-Oxo-cyclopentane-carboxylic acid Not reported Not reported 128.13

The aromatic group in the target compound likely enhances intermolecular interactions (e.g., C–H⋯π or π-π stacking), as observed in phenyl-substituted imidazole derivatives . This contrasts with alkyl-substituted cyclopentanones, which rely on weaker van der Waals forces.

Biological Activity

Cyclopentanone, 2,2,3-trimethyl-3-(4-methylphenyl)-, (R)- (CAS No. 62447-70-5), also known as α-Cuparenone, is a cyclic ketone with significant biological activity. This compound's unique structure, characterized by a cyclopentanone ring with multiple substituents, allows it to interact with various biological targets, including enzymes and receptors. This article explores its biological activity through various studies and findings.

PropertyValue
Molecular FormulaC₁₅H₂₀O
Molecular Weight216.32 g/mol
IUPAC Name(3R)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one
InChI KeyCYQNNBVTDFXXHX-OAHLLOKOSA-N

The biological activity of (R)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentanone involves its interaction with molecular targets such as enzymes and receptors. Its stereochemistry significantly influences its binding affinity and biological effects. The compound may act as a substrate or inhibitor in metabolic pathways, affecting various physiological processes.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial properties of cyclopentanone derivatives. For instance, ketones similar to α-Cuparenone have demonstrated antibacterial and antifungal activities against various pathogenic strains. A study indicated that certain substituted ketones exhibited strong antibacterial properties against Gram-positive bacteria and moderate effects on Gram-negative bacteria .

Enzyme Interaction

The compound's structure makes it a candidate for studying enzyme interactions. Research indicates that it can inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic applications in treating metabolic disorders or infections .

Study on Antibacterial Activity

In a study evaluating the antibacterial efficacy of cyclopentanone derivatives, (R)-2,2,3-trimethyl-3-(4-methylphenyl)- was assessed for its activity against clinical strains of bacteria. The results showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibacterial agents .

Investigation of Metabolic Pathways

Another research focused on the metabolic pathways involving cyclopentanones demonstrated that the compound could alter the metabolic profile in cell cultures. This study provided insights into how (R)-2,2,3-trimethyl-3-(4-methylphenyl)- affects cellular metabolism and could be utilized in drug development targeting metabolic diseases .

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